molecular formula C10H9ClN2S B13906490 (4-(3-Chlorophenyl)thiazol-2-yl)methanamine

(4-(3-Chlorophenyl)thiazol-2-yl)methanamine

Cat. No.: B13906490
M. Wt: 224.71 g/mol
InChI Key: XOTXYQRNWWDGAV-UHFFFAOYSA-N
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Description

(4-(3-Chlorophenyl)thiazol-2-yl)methanamine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a chlorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Chlorophenyl)thiazol-2-yl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring. The final step involves the reduction of the thiazole derivative to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Chlorophenyl)thiazol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

(4-(3-Chlorophenyl)thiazol-2-yl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(3-Chlorophenyl)thiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine
  • (2-(2-Chlorophenyl)thiazol-4-yl)methanamine hydrochloride
  • 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride

Uniqueness

(4-(3-Chlorophenyl)thiazol-2-yl)methanamine is unique due to the presence of the chlorophenyl group, which enhances its biological activity and chemical reactivity compared to other thiazole derivatives. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

[4-(3-chlorophenyl)-1,3-thiazol-2-yl]methanamine

InChI

InChI=1S/C10H9ClN2S/c11-8-3-1-2-7(4-8)9-6-14-10(5-12)13-9/h1-4,6H,5,12H2

InChI Key

XOTXYQRNWWDGAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)CN

Origin of Product

United States

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